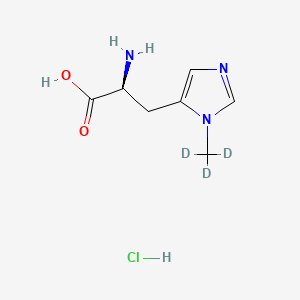

3-Methyl-L-histidine-d3 (hydrochloride)

Description

Significance of Stable Isotope-Labeled Compounds in Quantitative and Mechanistic Biological Studies

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, offering a non-radioactive method to trace and measure metabolic processes with high precision. moravek.com By replacing atoms with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium (B1214612), or ¹²C with ¹³C), scientists can create molecules that are chemically identical to their natural counterparts but possess a unique mass signature. moravek.comnih.gov This distinction allows for their precise detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

The applications of stable isotope labeling are vast and impactful:

Metabolic Research: Labeled compounds, such as ¹³C-labeled glucose, enable researchers to track the fate of metabolites through complex biochemical pathways, providing insights into cellular metabolism. nih.gov

Proteomics: The use of stable isotope-labeled amino acids allows for the quantification of protein expression, turnover, and post-translational modifications. moravek.com

Pharmacokinetics: In drug development, labeled compounds are used to study how the body absorbs, distributes, metabolizes, and excretes a drug (ADME studies). moravek.comacs.org

Clinical Diagnostics: Labeled biomolecules can be used in diagnostic assays to accurately quantify disease biomarkers, aiding in early diagnosis and personalized treatment. moravek.com

The integration of stable isotope labeling into metabolomics and proteomics has moved the field from observational studies to more detailed mechanistic investigations of cellular metabolism. nih.gov

Role of 3-Methyl-L-histidine as an Endogenous Marker in Myofibrillar Protein Turnover Research

3-Methyl-L-histidine (3-MH), a methylated derivative of the amino acid histidine, serves as a crucial biomarker for the breakdown of myofibrillar proteins—the primary components of muscle fibers. rupahealth.comnih.gov 3-MH is formed through the post-translational methylation of histidine residues within actin and myosin, the main contractile proteins in skeletal muscle. nih.govbevital.nowikipedia.org

When these muscle proteins are broken down (a process known as catabolism), 3-MH is released into the bloodstream. nih.gov Unlike many other amino acids, 3-MH is not reincorporated into new proteins nor is it metabolized further in the body. bevital.nonih.gov Instead, it is quantitatively excreted in the urine. nih.govnih.gov This unique characteristic makes the urinary output of 3-MH a reliable index of the rate of myofibrillar protein degradation. nih.gov

Elevated levels of 3-MH can indicate:

Increased muscle breakdown due to strenuous exercise, injury, fasting, or certain metabolic disorders. rupahealth.comhealthmatters.io

Muscle wasting conditions (atrophy) such as sarcopenia (age-related muscle loss) and cachexia (disease-related muscle wasting). nih.govnih.govresearchgate.net

It is important to note that dietary intake of meat, particularly poultry, can also increase 3-MH levels, as these foods contain the compound. rupahealth.comwikipedia.org Therefore, studies using 3-MH as a biomarker often require subjects to adhere to a meat-free diet to ensure that the measured 3-MH is of endogenous origin. nih.govnih.gov

Rationale for Deuterium Labeling of 3-Methyl-L-histidine in Advanced Tracer and Internal Standard Applications

The use of 3-Methyl-L-histidine-d3 (hydrochloride), a deuterated form of 3-MH, represents a significant advancement in the precision and accuracy of analytical measurements, particularly in mass spectrometry. clearsynth.com Deuterium (D or ²H) is a stable isotope of hydrogen. By replacing three hydrogen atoms in the methyl group of 3-MH with deuterium, a molecule with a slightly higher mass is created. This mass difference is the key to its utility as an internal standard.

In quantitative analysis, an internal standard (IS) is a known amount of a compound added to a sample before analysis. scioninstruments.com The IS helps to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies or fluctuations in the instrument's signal. scioninstruments.comtexilajournal.com

Advantages of using a deuterated internal standard like 3-Methyl-L-histidine-d3:

Co-elution with Analyte: Because it is chemically almost identical to the non-labeled analyte (3-MH), the deuterated standard behaves similarly during chromatographic separation, meaning they elute at nearly the same time. This is crucial for correcting matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte. texilajournal.com

High Specificity and Sensitivity: Mass spectrometry can easily distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). scioninstruments.com This allows for highly accurate quantification even at low concentrations.

Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known amount of the internal standard, researchers can compensate for sample loss during preparation and instrumental variability, leading to more reliable and reproducible results. clearsynth.comtexilajournal.com

Tracer-based methods using labeled 3-MH also offer a way to overcome the limitations of traditional 3-MH measurements. nih.gov For instance, a proof-of-concept study demonstrated that by administering an oral dose of isotopically labeled 3-MH, researchers could determine an index of myofibrillar protein breakdown from spot urine or plasma samples, obviating the need for lengthy meat-free diets and 24-hour urine collections. nih.gov

Historical Context and Evolution of Methodologies for Assessing Muscle Protein Dynamics in Research

The study of muscle protein dynamics has evolved significantly over the past century, moving from indirect, whole-body estimates to highly specific, direct measurements of synthesis and breakdown in individual muscles.

Early Methods:

Nitrogen Balance: For many years, the nitrogen balance technique was the primary method for estimating whole-body protein turnover. hsnstore.eunih.gov This method compares nitrogen intake (from dietary protein) with nitrogen excretion (in urine and feces). hsnstore.eu While non-invasive, it provides only a net balance and does not distinguish between synthesis and breakdown rates or identify which tissues are responsible for the changes. hsnstore.eunih.gov The method was first developed in the mid-20th century. nih.gov

3-Methylhistidine Excretion: The discovery that urinary 3-MH excretion reflects myofibrillar protein breakdown provided a more specific, non-invasive tool to assess muscle catabolism. nih.govnih.gov This method became widely used to explore the effects of various conditions on muscle protein breakdown. nih.gov

The Advent of Stable Isotope Tracers: The introduction of stable isotope tracers revolutionized the field, allowing for the direct measurement of protein synthesis and breakdown rates (protein kinetics). nih.govnih.gov

Arteriovenous (A-V) Balance: This technique involves measuring the concentration and isotopic enrichment of a labeled amino acid in the artery supplying a muscle and the vein draining it. nih.govtechnologynetworks.com This allows for the calculation of amino acid uptake and release across a whole limb, providing estimates of muscle protein synthesis and breakdown. technologynetworks.com

Direct Incorporation (Precursor-Product): This "gold-standard" method involves infusing a labeled amino acid tracer and taking muscle biopsy samples over time. technologynetworks.comphysoc.org By measuring the rate at which the labeled amino acid is incorporated into muscle protein, researchers can calculate the fractional synthetic rate (FSR) of muscle protein. physoc.org While highly informative, the invasive nature of muscle biopsies is a significant limitation. nih.gov

Recent Innovations:

Deuterium Oxide (D₂O): The use of "heavy water" (D₂O) has re-emerged as a flexible and less invasive method to measure protein synthesis over longer periods, from days to months. nih.govspringernature.com Orally consumed D₂O equilibrates with the body's water pool, and the deuterium is incorporated into newly synthesized proteins. nih.gov

D₃-Creatine Dilution Method: A non-invasive method for directly measuring total muscle mass has been developed using deuterated creatine (B1669601) (D₃-creatine). nih.gove-acnm.org This technique involves tracking the dilution of an oral dose of D₃-creatine within the body's total creatine pool, which is predominantly located in muscle tissue. nih.gov

Virtual Biopsy: This approach, often combined with D₂O labeling, allows researchers to assess muscle protein synthesis rates without the need for invasive tissue samples, making it more suitable for studies in vulnerable populations like older adults with sarcopenia. nih.gov

These evolving methodologies, from early nitrogen balance studies to sophisticated stable isotope tracer techniques, have progressively enhanced our understanding of the complex regulation of muscle mass. nih.gove-acnm.org

Data Tables

Table 1: Methodologies for Assessing Muscle Protein Dynamics

| Method | Principle | Key Information Provided | Limitations |

| Nitrogen Balance | Measures the difference between nitrogen intake and nitrogen excretion. hsnstore.eu | Whole-body net protein balance (positive, negative, or neutral). hsnstore.eu | Indirect; does not distinguish synthesis from breakdown; not tissue-specific. nih.gov |

| Urinary 3-MH Excretion | Measures the excretion of 3-MH, a byproduct of myofibrillar protein breakdown. nih.gov | Index of skeletal muscle protein breakdown. nih.govhealthmatters.io | Influenced by dietary meat intake; requires 24h urine collection. nih.gov |

| Arteriovenous (A-V) Balance | Measures tracer concentration differences across a limb (artery vs. vein). technologynetworks.com | Net protein balance, synthesis, and breakdown across a whole limb. technologynetworks.com | Technically challenging; provides a regional, not muscle-specific, estimate. technologynetworks.com |

| Precursor-Product (Biopsy) | Measures the incorporation of an infused labeled amino acid into muscle protein. physoc.org | Direct measurement of muscle protein synthesis rate (FSR). physoc.orge-acnm.org | Invasive (requires muscle biopsies); typically measures over short periods. nih.govtechnologynetworks.com |

| Deuterium Oxide (D₂O) Labeling | Measures the incorporation of deuterium from body water into newly made proteins. springernature.com | Long-term (days to weeks) measurement of protein synthesis. nih.govspringernature.com | Does not provide acute, time-sensitive measurements. springernature.com |

| D₃-Creatine Dilution | Measures the dilution of an oral D₃-creatine dose in the body's creatine pool. e-acnm.org | Direct, non-invasive measurement of total skeletal muscle mass. nih.govnih.gov | Measures mass, not the dynamic rates of synthesis or breakdown. |

Table 2: Applications of Stable Isotope Labeling

| Application Area | Description | Example Compound |

| Metabolomics | Tracing metabolic pathways and measuring metabolite flux. nih.gov | ¹³C-labeled glucose |

| Proteomics | Quantifying protein synthesis, degradation, and turnover. moravek.com | Stable Isotope Labeled Amino Acids |

| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. moravek.comacs.org | Deuterium-labeled drug candidates symeres.com |

| Quantitative Analysis | Serving as internal standards for accurate measurement in mass spectrometry. scioninstruments.com | 3-Methyl-L-histidine-d3 clearsynth.com |

| Environmental Science | Tracing the movement and impact of pollutants in ecosystems. moravek.com | ¹³C or ¹⁵N labeled agrochemicals symeres.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClN3O2 |

|---|---|

Molecular Weight |

208.66 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1/i1D3; |

InChI Key |

VWCFOWBWRITCRS-UPBCFZPRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC=C1C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization for Research Grade 3 Methyl L Histidine D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation During 3-Methyl-L-histidine Synthesis

The introduction of deuterium into the 3-methyl-L-histidine structure is strategically focused on the methyl group to create a stable, non-exchangeable label with a distinct mass shift. The primary method for synthesizing 3-Methyl-L-histidine-d3 involves the site-selective methylation of an appropriate L-histidine precursor using a deuterated methylating agent.

Common strategies include:

Direct Methylation with Deuterated Reagents: A widely used approach is the N-methylation of the imidazole (B134444) ring of L-histidine. This requires protecting the alpha-amino and carboxyl groups of histidine first. The protected histidine derivative is then reacted with a trideuteromethylating agent. nih.gov Common reagents for this purpose include trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). nih.gov Following the methylation step, the protecting groups are removed to yield the final product.

Enzymatic Synthesis: Biocatalytic methods offer high selectivity for isotope labeling. nih.gov Specific enzymes can be employed to transfer a deuterated methyl group from a donor like S-adenosyl-L-methionine (SAM) or its deuterated analogue to a histidine residue within a peptide or to the free amino acid, although this is less common for bulk synthesis. nih.gov

Hydrogen-Deuterium Exchange: While feasible for certain positions, direct hydrogen-deuterium exchange is a common method for labeling. For instance, heating histidine-containing molecules in heavy water (D₂O) can lead to the exchange of labile protons, particularly the C2 proton on the imidazole ring, with deuterium. nih.govnih.gov However, to achieve specific labeling on the methyl group (a non-labile position), this method is not suitable; synthesis must be performed using a deuterated building block. nih.gov

The choice of synthetic route depends on factors such as desired yield, purity, and the availability of starting materials and reagents. The direct methylation approach is often preferred for its control over the labeling site and scalability. nih.gov

Spectroscopic and Chromatographic Methods for Assessing Isotopic Enrichment and Purity

To ensure the quality of 3-Methyl-L-histidine-d3 (hydrochloride) for its use as a research-grade standard, rigorous analytical characterization is required. This involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to confirm isotopic enrichment, labeling pattern, and chemical purity. nih.gov

Mass spectrometry (MS) is the primary tool for determining isotopic purity and enrichment. It distinguishes molecules based on their mass-to-charge ratio (m/z). nih.gov The incorporation of three deuterium atoms in place of three hydrogen atoms on the methyl group results in a predictable mass increase.

Isotopic Enrichment: The molecular weight of unlabeled 3-Methyl-L-histidine is 169.18 g/mol , while the d3-labeled version is 172.20 g/mol . nih.govsigmaaldrich.com In a mass spectrum, the relative intensities of the ion peaks corresponding to the labeled (M+3) and unlabeled (M+0) species are compared to calculate the isotopic enrichment. For a high-quality standard, the M+3 peak should be predominant, with minimal signals from M+0, M+1, and M+2 species. sigmaaldrich.com

Chemical Purity: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to assess chemical purity. nih.gov The compound is first separated from potential impurities using HPLC, and then detected by the mass spectrometer. Specific transitions are monitored for the analyte and its labeled internal standard. For unlabeled 3-MH, a common transition is m/z 170.1 → m/z 124.1. nih.gov For 3-MH-d3, the transition would be shifted to m/z 173.1 → m/z 127.1, confirming both the mass of the parent ion and a key fragment. This high specificity allows for accurate quantification and purity assessment.

Table 1: Mass Spectrometry Data for 3-Methyl-L-histidine and its d3-Isotopologue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected MS/MS Transition (m/z) |

|---|---|---|---|---|

| 3-Methyl-L-histidine | C₇H₁₁N₃O₂ | 169.18 nih.gov | 169.0851 nih.gov | 170.1 → 124.1 nih.gov |

Data compiled from multiple sources. The table is interactive and can be sorted.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the precise location of the deuterium labels within the molecule. nih.govnih.gov By comparing the spectra of the labeled and unlabeled compounds, the success of the site-specific deuteration can be verified.

¹H NMR: In the ¹H NMR spectrum of unlabeled 3-Methyl-L-histidine, the N-methyl group protons exhibit a characteristic singlet peak around 3.70 ppm (in D₂O). nih.gov For the successfully synthesized 3-Methyl-L-histidine-d3, this signal should be absent or have a significantly diminished intensity, confirming the replacement of protons with deuterium atoms at the methyl position. The other proton signals of the molecule should remain unchanged.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation. The methyl carbon in unlabeled 3-Methyl-L-histidine appears at approximately 34.45 ppm. nih.gov In the d3-labeled compound, this carbon is bonded to three deuterium atoms. Due to the spin (I=1) of deuterium, the signal for this carbon will be split into a multiplet (a 1:3:6:7:6:3:1 septet) and will be shifted slightly upfield due to the isotopic effect.

²H NMR: A deuterium (²H) NMR spectrum can also be acquired, which would show a signal at the chemical shift corresponding to the methyl group, providing direct evidence of deuterium incorporation at that site. nih.gov

Table 2: Comparative NMR Shifts for Labeling Confirmation

| Nucleus | Unlabeled 3-Methyl-L-histidine (ppm) | Expected Observation for 3-Methyl-L-histidine-d3 |

|---|---|---|

| ¹H NMR (N-CH₃) | ~3.70 (singlet) nih.gov | Signal absent or significantly reduced |

Data based on typical values from literature and spectral databases. The table is interactive.

Purification and Quality Control Protocols for Research Applications

Achieving high purity (>98%) is critical for a reference standard. isotope.com The purification of 3-Methyl-L-histidine-d3 (hydrochloride) from the crude synthetic mixture typically involves chromatographic techniques.

A common purification workflow includes:

Initial Cleanup: The crude product may first be subjected to cation-exchange chromatography. nih.gov This method effectively separates the positively charged amino acid from unreacted neutral or negatively charged reagents and byproducts.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative reversed-phase (RP-HPLC) or ion-exchange HPLC is employed. nih.govsielc.com RP-HPLC separates compounds based on hydrophobicity, while ion-exchange HPLC separates them based on charge. The choice of method depends on the nature of the impurities remaining after the initial cleanup. A gradient elution with a mobile phase like acetonitrile (B52724) and water with an acid modifier is often used. sielc.comsielc.com

Conversion to Hydrochloride Salt: The purified free amino acid is often converted to its hydrochloride salt by treatment with hydrochloric acid followed by lyophilization or crystallization. The salt form generally exhibits improved stability and handling characteristics. nih.gov

Quality Control (QC) is the final and essential step. A comprehensive QC protocol involves:

Identity Confirmation: Using NMR and MS as described in section 2.2.

Purity Assessment: Analytical HPLC with UV detection is used to determine chemical purity by quantifying the area of the main product peak relative to any impurity peaks. nih.gov

Isotopic Enrichment Analysis: High-resolution mass spectrometry is used to confirm the isotopic distribution and ensure it meets the required specifications (e.g., >98 atom % D). sigmaaldrich.com

Quantification: The concentration of the final standard solution is accurately determined, often by quantitative NMR (qNMR) or by LC-MS/MS against a certified reference material.

Considerations for Long-Term Stability and Storage of Isotope-Labeled Reference Materials

Isotope-labeled amino acids can be susceptible to degradation over time, which would compromise their integrity as reference standards. nih.gov Studies on amino acid stability have shown that compounds like histidine can degrade, especially with improper storage. mdpi.comrug.nl Therefore, strict storage conditions are necessary to ensure the long-term stability of 3-Methyl-L-histidine-d3 (hydrochloride).

Key considerations for storage include:

Temperature: Low temperatures are crucial for minimizing degradation. Recommended storage for the solid (powder) form is at -20°C or -80°C. medchemexpress.commedchemexpress.com Storage at -80°C is preferred for maximum long-term stability. mdpi.com

Moisture: The compound, particularly in its hydrochloride salt form, can be hygroscopic. chemicalbook.com It must be stored in a tightly sealed container, often with a desiccant, to protect it from moisture.

Light: Exposure to light can promote degradation of photosensitive compounds. Therefore, storage in an amber vial or otherwise protected from light is recommended. isotope.commedchemexpress.com

Atmosphere: For maximum stability, especially for the free amino acid form, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. chemicalbook.com

Form: The material is generally more stable as a dry, crystalline solid (hydrochloride salt) than in solution. medchemexpress.com If stock solutions are prepared, they should be stored in small aliquots at -80°C and used within a limited timeframe (e.g., up to 6 months) to avoid degradation from repeated freeze-thaw cycles. medchemexpress.com

By adhering to these synthetic, analytical, and storage protocols, high-quality, research-grade 3-Methyl-L-histidine-d3 (hydrochloride) can be produced and maintained, ensuring its reliability for demanding research applications.

Advanced Analytical Techniques Employing 3 Methyl L Histidine D3 Hydrochloride As a Tracer or Internal Standard

Mass Spectrometry-Based Quantification of 3-Methyl-L-histidine and its Deuterated Analog

Mass spectrometry (MS) stands as the cornerstone for the accurate measurement of 3-Methyl-L-histidine and its deuterated analog, 3-Methyl-L-histidine-d3. elifesciences.org This powerful analytical technique allows for the sensitive and specific detection of these compounds in complex biological matrices. The use of a deuterated internal standard like 3-Methyl-L-histidine-d3 is fundamental to achieving high accuracy and precision in quantitative analyses. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and robust method for the quantification of 3-Methyl-L-histidine. nih.govresearchgate.netnih.gov The development and optimization of LC-MS/MS methods are critical for ensuring reliable and reproducible results. This involves a multi-faceted approach, encompassing meticulous sample preparation, tailored chromatographic separation, and specific mass spectrometric detection. nih.govnih.gov The primary advantage of LC-MS/MS lies in its ability to separate 3-Methyl-L-histidine from its isomer, 1-methylhistidine, and other interfering substances present in biological samples, which is essential for accurate quantification. nih.gov

The preparation of biological samples is a critical first step in the analytical workflow for 3-Methyl-L-histidine quantification. The choice of protocol depends on the complexity of the matrix.

Plasma: A common procedure for plasma samples involves protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a precipitating agent like sulfosalicylic acid or acetone. thermofisher.comuu.nl Following precipitation, the sample is centrifuged, and the supernatant containing the analyte of interest is collected for further processing or direct injection into the LC-MS/MS system. thermofisher.comuu.nl In some methods, the supernatant is dried and then reconstituted in a suitable solvent before analysis. uu.nl

Urine: Urine samples, being less complex than plasma, can sometimes be prepared by a simple "dilute and shoot" approach. nih.gov This involves diluting the urine sample with water or a specific buffer after the addition of the internal standard, 3-Methyl-L-histidine-d3, followed by direct injection. nih.govresearchgate.net For more complex urine samples or to achieve lower detection limits, a solid-phase extraction (SPE) step using a cation-exchange resin may be employed to isolate and concentrate the amino acids. nih.govnih.gov

Tissue Extracts: The preparation of tissue extracts typically involves homogenization of the tissue followed by protein precipitation and extraction of the analyte. The specific protocol can vary depending on the tissue type.

A crucial and consistent step across all matrices is the addition of the deuterated internal standard, 3-Methyl-L-histidine-d3, at the beginning of the sample preparation process. nih.govnih.gov This ensures that any loss of the analyte during the extraction and cleanup steps is compensated for, leading to more accurate quantification. nih.gov

Effective chromatographic separation is essential to distinguish 3-Methyl-L-histidine from its isomers and other endogenous compounds.

| Parameter | Description |

| Column Chemistry | Reversed-phase chromatography is a common approach, but due to the polar nature of amino acids, specialized columns are often preferred. sigmaaldrich.com Columns like the SB-aq, Primesep 100 mixed-mode, and Intrada Amino Acid columns have been successfully used. nih.govnih.govsielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating these polar compounds. mdpi.com |

| Mobile Phases | The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is commonly employed to achieve optimal separation of a wide range of amino acids. nih.govsielc.com |

For instance, one method utilizes a SB-aq column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. nih.govresearchgate.net Another approach employs a Primesep 100 mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid. sielc.com The choice of column and mobile phase is critical for achieving baseline separation of 3-Methyl-L-histidine and 1-methylhistidine, which is crucial for accurate quantification. nih.gov

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification.

Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): This is the most common detection mode used for quantifying 3-Methyl-L-histidine with a triple quadrupole mass spectrometer. elifesciences.orgnih.gov In SRM/MRM, a specific precursor ion of the analyte (e.g., the protonated molecule [M+H]+ of 3-Methyl-L-histidine) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. nih.govmdpi.com This highly specific detection method significantly reduces background noise and enhances sensitivity. For 3-Methyl-L-histidine, common transitions monitored are m/z 170.1 → m/z 124.1 and m/z 170.20 > 124.10. nih.govnih.gov The corresponding deuterated internal standard, 3-Methyl-L-histidine-d3, would have a precursor ion with a higher mass-to-charge ratio (e.g., m/z 173.20) and a specific product ion (e.g., m/z 127.10). nih.gov

Accurate Mass Single Ion Monitoring (SIM): High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, can be used in accurate mass SIM mode. This mode allows for the detection of ions with very high mass accuracy, which can help to differentiate the analyte from isobaric interferences without the need for fragmentation.

The choice of detection mode depends on the instrumentation available and the specific requirements of the assay in terms of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies and Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 3-Methyl-L-histidine. However, because amino acids are non-volatile, they require a chemical modification step called derivatization prior to GC analysis to increase their volatility. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxyl groups with less polar silyl (B83357) groups. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is also frequently used. nih.gov For example, esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the volatile analyte can be separated by gas chromatography and detected by mass spectrometry. One study described a GC-MS method where urine samples were hydrolyzed, purified on a cation exchange column, and then derivatized for analysis. nih.gov The quantification was performed by monitoring a specific fragment ion (m/z 204). nih.gov Another approach involves using propyl chloroformate for derivatization. core.ac.uk While GC-MS can be highly sensitive and specific, the additional derivatization step can add complexity to the workflow compared to some LC-MS/MS methods. core.ac.ukgcms.cz

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is the gold standard for achieving the highest accuracy in quantitative analysis. nih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as 3-Methyl-L-histidine-d3, to the sample. nih.gov This labeled compound, often referred to as the internal standard, behaves almost identically to the endogenous (unlabeled) analyte throughout the entire analytical process, including extraction, derivatization (if applicable), and ionization. nih.gov

By measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard using a mass spectrometer, the exact concentration of the unlabeled analyte in the original sample can be determined with high precision and accuracy. nih.govnih.govnih.gov This is because any variations or losses during sample handling will affect both the analyte and the internal standard equally, thus canceling each other out in the final ratio measurement. The use of 3-Methyl-L-histidine-d3 in IDMS allows for the absolute quantification of 3-Methyl-L-histidine in biological matrices, providing highly reliable data for clinical and research applications. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the structure and concentration of metabolites in complex biological samples. frontiersin.orgnih.gov However, the high abundance of protons (¹H) in biological matrices can result in crowded and overlapping signals, complicating spectral interpretation. frontiersin.org Isotopic tracing using deuterated compounds like 3-Methyl-L-histidine-d3 offers a sophisticated solution to this challenge. nih.gov

In ¹H-NMR-based metabolic profiling, deuterium (B1214612) (²H) acts as a "silent" isotope. The substitution of protons with deuterons on the methyl group of 3-Methyl-L-histidine-d3 effectively removes its corresponding signal from the ¹H-NMR spectrum. nih.govnih.gov This spectral simplification allows for the unambiguous observation and quantification of the endogenous, non-labeled 3-Methyl-L-histidine and other surrounding metabolites, which would otherwise be obscured. nih.govresearchgate.net This approach is invaluable for stable isotope resolved metabolomics (SIRM), where the metabolic fate of nutrients and the flux through metabolic pathways are investigated with high precision. frontiersin.org The use of deuterated amino acids has been shown to improve spectral quality significantly in the analysis of large proteins and complex biological mixtures. nih.govrsc.org

Method Validation and Quality Assurance in Quantitative Research Assays

In quantitative bioanalysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), 3-Methyl-L-histidine-d3 (hydrochloride) is considered the gold standard for use as a stable isotope-labeled internal standard (SIL-IS). heartlandassays.comnebiolab.commedchemexpress.com An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for analyte loss during sample processing and to account for variability in instrument response. numberanalytics.com Because 3-Methyl-L-histidine-d3 is chemically and structurally almost identical to the endogenous analyte, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer's source. nih.gov However, its increased mass (due to the three deuterium atoms) allows it to be separately detected and quantified by the mass spectrometer, enabling highly reliable and reproducible measurements. sigmaaldrich.com

Method validation is a crucial process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key parameters assessed are linearity, accuracy, and precision. nih.govresearchgate.net The use of 3-Methyl-L-histidine-d3 as an internal standard is integral to achieving high-quality validation results for 3-methylhistidine assays.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. Assays using a deuterated internal standard typically achieve excellent linearity, with correlation coefficients (r²) greater than 0.999. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery.

Precision measures the degree of scatter or variability between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Research has demonstrated that methods incorporating 3-Methyl-L-histidine-d3 achieve high accuracy and precision. nih.govnih.gov

| Parameter | Analyte | Finding | Reference |

|---|---|---|---|

| Linearity (r²) | 1-Methylhistidine & 3-Methylhistidine | > 0.999 over a range of 0.015–7.5 μM | nih.gov |

| Intra-assay Precision (CV) | 1-Methylhistidine | < 5% | nih.gov |

| 3-Methylhistidine | < 5% | nih.gov | |

| Inter-assay Precision (CV) | 1-Methylhistidine | < 5% | nih.gov |

| 3-Methylhistidine | < 5% | nih.gov | |

| Accuracy (Recovery) | 1-Methylhistidine | 85.95% to 112.06% | nih.gov |

| 3-Methylhistidine | 90.52% to 107.83% | nih.gov |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of accuracy and precision. europa.eu

The high sensitivity of modern LC-MS/MS instruments, combined with the noise-reducing and signal-stabilizing effects of a SIL-IS, allows for very low LOD and LOQ values, enabling the measurement of trace amounts of 3-methylhistidine in small sample volumes. nih.gov

| Parameter | Analyte | Value (nM) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 1-Methylhistidine | 6.0 | nih.gov |

| 3-Methylhistidine | 5.3 | nih.gov | |

| Limit of Quantification (LOQ) | 1-Methylhistidine | 15.0 | nih.gov |

| 3-Methylhistidine | 15.0 | nih.gov |

The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix (e.g., salts, phospholipids, proteins). nih.govacs.orgeijppr.com These effects can compromise data accuracy and precision. eijppr.comnih.gov

The most effective strategy to compensate for matrix effects is the use of a co-eluting SIL-IS like 3-Methyl-L-histidine-d3. nebiolab.comnih.gov Because the SIL-IS and the native analyte experience the same degree of ion suppression or enhancement, the ratio of their peak areas remains constant. acs.org This ratio-based calculation effectively normalizes the measurement, canceling out the impact of the matrix and leading to accurate quantification. nih.govacs.org Studies have shown that this approach dramatically improves results in terms of matrix effect, leading to higher quality calibration curves and increased accuracy and precision. acs.org

| Analyte | Matrix Effect (%) | Interpretation | Reference |

|---|---|---|---|

| 1-Methylhistidine | 111.12% | Minor Ion Enhancement | nih.gov |

| 3-Methylhistidine | 102.62% | Minimal Ion Enhancement | nih.gov |

*A value of 100% indicates no matrix effect. Values >100% indicate ion enhancement, and values <100% indicate ion suppression. The internal standard corrects for this effect.

Ensuring the stability of both the analyte and the internal standard in the sample matrix under various storage and handling conditions is a critical component of method validation. nih.govut.ee Stability tests are performed to mimic the entire lifecycle of a sample, from collection to analysis. This includes bench-top stability (at room temperature), freeze-thaw stability (multiple cycles of freezing and thawing), and long-term storage stability (frozen). nih.govut.ee

Because a SIL-IS like 3-Methyl-L-histidine-d3 has nearly identical chemical properties to the analyte, it is expected to have very similar stability. nih.gov If any degradation occurs, it should affect both the analyte and the internal standard to a similar extent, meaning the ratio used for quantification remains accurate. Research confirms the stability of 3-methylhistidine in processed plasma samples under typical laboratory conditions. nih.gov

| Condition | Stability (% Remaining) | Reference |

|---|---|---|

| 36 hours in autosampler at 15 °C | 82.98% – 101.29% | nih.gov |

| 24 hours at -20 °C | 99.75% – 107.77% | nih.gov |

| 48 hours at -20 °C | 85.27% – 104.08% | nih.gov |

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components, including isomers. This is particularly important for 3-methylhistidine because of its structural isomer, 1-methylhistidine. nih.gov Both compounds are often present in biological samples, and since they have the same mass, they cannot be distinguished by a mass spectrometer alone without prior separation. nih.govbevital.no

Therefore, chromatographic separation is essential. nih.govresearchgate.net High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are developed and optimized to achieve baseline separation of the 1-methylhistidine and 3-methylhistidine peaks before they enter the mass spectrometer. nih.govtaylorfrancis.com This ensures that the signal measured for 3-methylhistidine is free from interference from its isomer, guaranteeing the specificity and accuracy of the quantification. nih.gov

Applications of 3 Methyl L Histidine D3 Hydrochloride in Mechanistic Biological Research

Investigation of Myofibrillar Protein Breakdown Rates in Research Models

3-Methylhistidine (3-MH) is an amino acid derivative formed by the post-translational methylation of histidine residues within the myofibrillar proteins actin and myosin. nih.govnih.gov Following the breakdown of these proteins, 3-MH is released and, importantly, is not reincorporated into new proteins because there is no corresponding tRNA. nih.govmdpi.com This characteristic makes its rate of appearance a direct indicator of myofibrillar protein degradation. The use of the deuterated form, 3-Methyl-L-histidine-d3, allows for precise tracer studies to investigate these breakdown rates in various research settings.

Tracer Dilution Methodologies for Whole-Body Muscle Protein Breakdown Assessment

A significant application of 3-Methyl-L-histidine-d3 is in tracer dilution methodologies to determine whole-body muscle protein breakdown (MPB). nih.gov This approach involves administering a known amount of the deuterated tracer and subsequently measuring its dilution by the endogenous, unlabeled 3-MH released from muscle protein degradation. nih.gov This can be assessed by analyzing the ratio of labeled to unlabeled 3-MH in biological samples like plasma or urine. nih.gov

This method offers a less invasive alternative to traditional techniques that often require continuous infusion of tracers and complete 24-hour urine collections. nih.gov By using an oral dose of 3-Methyl-L-histidine-d3, researchers can collect spot urine or plasma samples to determine the rate of whole-body myofibrillar protein breakdown. nih.govnih.gov Studies have shown that this tracer-based method can provide reliable data on MPB without the stringent requirement of abstaining from meat, a known dietary source of 3-MH. nih.gov

A study involving older males demonstrated the successful use of orally administered Methyl-[D3]-3-methylhistidine (D3-3MH) to quantify whole-body MPB over a 6-hour period. nih.gov The decline in plasma D3-3-MH enrichment over time allows for the calculation of the rate constant for MPB. nih.gov This methodology has proven valuable in research concerning sarcopenia and cachexia, conditions characterized by muscle loss. nih.govnih.gov

Measurement of Regional Muscle Protein Breakdown using Tracer Flux

While whole-body measurements provide a systemic overview, understanding regional muscle protein dynamics is crucial in many physiological and pathological contexts. The principles of tracer flux using 3-Methyl-L-histidine-d3 can be adapted to measure protein breakdown in specific muscle groups. This often involves the arteriovenous (A-V) difference method, where the concentration of the tracer and its unlabeled counterpart are measured in the arterial blood supplying a muscle and the venous blood draining it.

The net release of unlabeled 3-MH from the muscle, calculated from the A-V concentration difference and blood flow, provides a direct measure of regional muscle protein breakdown. The concurrent infusion of 3-Methyl-L-histidine-d3 allows for the determination of tracer kinetics across the tissue bed, enabling a more detailed analysis of protein turnover. While direct studies detailing the A-V balance method with 3-Methyl-L-histidine-d3 are specific, the foundational principles established with other isotopic tracers are directly applicable.

In Vitro Cellular Models for Studying Protein Turnover Mechanisms

In vitro cellular models, such as the C2C12 myotube line, are invaluable for dissecting the molecular mechanisms that regulate protein turnover. nih.govnih.gov These models allow for controlled experiments to investigate the effects of various stimuli, such as nutrients or hormones, on muscle protein synthesis and degradation.

The use of isotopically labeled precursors is a common technique in these systems. For instance, cells can be pulse-labeled with a tracer, and the rate of its release from cellular proteins into the culture medium is measured as an index of protein degradation. nih.gov While studies have utilized radiolabeled precursors like [3H]methionine to measure the release of labeled 3-MH in C2C12 myotubes, the same principle applies to stable isotope tracers like 3-Methyl-L-histidine-d3. nih.gov The use of a deuterated tracer would allow for quantification by mass spectrometry, avoiding the complexities of handling radioactive materials.

Research has explored the effects of various compounds on protein degradation in C2C12 myotubes, providing a platform where 3-Methyl-L-histidine-d3 could be used to precisely quantify changes in myofibrillar protein breakdown in response to specific treatments. nih.govjst.go.jp For example, studies have investigated how different vitamin D metabolites or pro-atrophic cytokines like IL-6 affect myotube size and protein degradation pathways, areas where a stable isotope tracer for 3-MH would be highly beneficial. nih.gov

Ex Vivo Tissue Studies on Protein Degradation

Ex vivo tissue preparations, such as isolated muscle fibers or muscle biopsies, offer a research model that bridges the gap between in vitro cell culture and in vivo whole-organism studies. These models maintain the multicellular architecture and some of the physiological context of the tissue while allowing for controlled experimental manipulations.

The release of 3-MH from incubated muscle tissue has been used as an index of myofibrillar protein degradation. nih.gov By pre-labeling muscle proteins in vivo with an isotopic tracer and then excising the tissue for ex vivo incubation, researchers can measure the rate of tracer release into the surrounding medium. The use of 3-Methyl-L-histidine-d3 in such a paradigm would enable precise quantification of protein breakdown under various experimental conditions, such as altered nutrient availability or the presence of catabolic factors.

Metabolic Flux Analysis and Pathway Tracing of Amino Acid Metabolism

Stable isotope tracers like 3-Methyl-L-histidine-d3 are essential tools for metabolic flux analysis (MFA) and pathway tracing. nih.govresearchgate.netfrontiersin.org These techniques allow researchers to follow the metabolic fate of a labeled compound through various biochemical pathways, providing quantitative insights into the rates of metabolic reactions.

Elucidation of Histidine and Methylated Histidine Metabolism

The metabolism of histidine is complex, with several potential fates including incorporation into protein, degradation, and conversion to other bioactive molecules like histamine (B1213489) and carnosine. researchgate.netmdpi.com 3-Methylhistidine is a product of post-translational modification of histidine residues in proteins. bevital.no It is not synthesized as a free amino acid, nor can it be re-utilized for protein synthesis. hmdb.ca

The use of 3-Methyl-L-histidine-d3 as a tracer allows for the precise study of its own metabolic fate and clearance. Studies using radiolabeled 3-MH have shown that it is not oxidized in the body and is quantitatively excreted in the urine, primarily as the parent compound and a small amount of its N-acetyl derivative. nih.gov The use of a deuterated tracer allows for similar investigations using mass spectrometry, a safer and often more accessible technology.

By tracing the appearance and disappearance of 3-Methyl-L-histidine-d3 and its metabolites in various biological compartments, researchers can develop and validate compartmental models of 3-MH metabolism. heartlandassays.com These models are crucial for accurately interpreting data from tracer studies and for understanding how different physiological states, such as fasting or disease, affect amino acid and protein metabolism. nih.gov

Furthermore, the study of methylated histidine metabolism has been advanced by proteomics approaches that can identify and quantify post-translational modifications. nih.govbiorxiv.org While these studies often focus on the broader methylome, the use of specific tracers like 3-Methyl-L-histidine-d3 can provide dynamic information about the turnover of the specific proteins from which it is derived.

Integration with Multi-Isotope Tracing Approaches

The use of 3-Methyl-L-histidine-d3 (hydrochloride) is a key component of stable isotope-based strategies for investigating muscle protein turnover. nih.gov In these methodologies, a known quantity of the deuterated tracer is administered, typically orally. nih.gov Researchers can then track the isotopic decay curve of the labeled compound in biological samples like plasma and urine. nih.gov

This approach allows for the calculation of an index of endogenous 3-MH production, which directly reflects the rate of myofibrillar protein breakdown. nih.gov A significant advantage of this tracer-based method is that it can distinguish between endogenous 3-MH released from muscle proteolysis and exogenous 3-MH from dietary sources, such as meat. nih.govnih.gov This obviates the need for strict, multi-day meat-free diets that were a major limitation of earlier, non-tracer-based measurement methods. nih.gov The use of 3-Methyl-L-histidine-d3 can be integrated with other stable isotopes to simultaneously probe various metabolic pathways, offering a more holistic view of systemic metabolism in experimental models.

Biomarker Research and Development for Muscle Metabolism in Experimental Systems

3-Methyl-L-histidine (3-MH) is a methylated derivative of the amino acid histidine, found primarily within the contractile proteins actin and myosin in skeletal muscle. rupahealth.comresearchgate.net It is formed by the post-translational methylation of histidine residues. nih.gov When muscle proteins are broken down (catabolized), 3-MH is released into the bloodstream and is subsequently excreted quantitatively in the urine without being reincorporated into new proteins. nih.govnih.gov These characteristics make the concentration and excretion rate of 3-MH a valuable research biomarker for quantifying the rate of muscle protein degradation in various experimental contexts. rupahealth.comresearchgate.net

The accurate measurement of 3-MH in biological matrices is fundamental to its use as a research biomarker. To this end, various sophisticated quantitative assays have been developed. These methods often employ techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and capillary electrophoresis with UV-detection (CE-UV). researchgate.net

In many of these analytical methods, 3-Methyl-L-histidine-d3 (hydrochloride) plays an indispensable role as an internal standard. medchemexpress.commedchemexpress.com By adding a known amount of the deuterated compound to a sample before processing, researchers can account for any analyte loss during sample preparation and analysis, thereby ensuring highly accurate and precise quantification of the endogenous, unlabeled 3-MH. nih.gov The validation of these assays includes rigorous testing of parameters such as recovery, precision, and stability.

Table 1: Example of Assay Validation Parameters for 3-MH in Plasma

| Parameter | Analyte | Result |

|---|---|---|

| Recovery (Low Concentration) | 3-MH | 90.52% |

| Recovery (High Concentration) | 3-MH | 107.83% |

| Intra-assay Variation | 3-MH | <10% |

| Inter-assay Variation | 3-MH | <10% |

Data sourced from a study analyzing 3-MH concentrations in human plasma, demonstrating typical performance for a validated assay. nih.gov

The utility of 3-MH as a biomarker for muscle damage has been evaluated in various preclinical animal models. One notable study used Sprague-Dawley rats to investigate drug-induced myotoxicity. researchgate.netnih.gov In this research, the administration of cerivastatin (B1668405), a myotoxic agent, led to significant and dose-dependent elevations of 3-MH in both urine and serum, which correlated with the development of muscle toxicity. researchgate.netnih.gov

Table 2: Changes in 3-MH Levels in Rats with Cerivastatin-Induced Myotoxicity

| Sample Type | Analyte | Fold Increase (vs. Control) |

|---|---|---|

| Urine | 3-MH | 2-fold |

| Serum | 3-MH | 3-fold |

Results from a study in rats receiving a myotoxic dose of cerivastatin for 14 days, demonstrating the response of 3-MH as a biomarker. researchgate.netnih.gov

A significant advancement in biomarker research has been the development of less invasive sampling methods that are more practical for both researchers and study subjects. The traditional method for measuring urinary 3-MH excretion required a complete 24-hour urine collection, which is cumbersome and prone to collection errors. nih.gov

The use of stable isotope tracer techniques with 3-Methyl-L-histidine-d3 has enabled a more convenient approach. nih.gov Research has shown that the isotopic decay of the d3-tracer can be accurately measured from just a few timed "spot" urine samples collected over a 5-6 hour period. nih.gov The decay constant calculated from these spot samples provides a reliable index of 3-MH production and, therefore, muscle protein breakdown. nih.gov This method not only simplifies the collection process but also improves the quality and reliability of the data by mitigating the dietary influence and the challenges of 24-hour collections. nih.gov Further studies have confirmed the stability of biomarkers in spot urine samples collected in home environments, supporting the feasibility of this methodology for large-scale or community-based research. nih.gov

Theoretical Frameworks and Interpretive Considerations in 3 Methyl L Histidine D3 Research

Kinetic Modeling for Protein Turnover and Degradation Rate Constant Determination

The primary application of 3-Methyl-L-histidine-d3 is in tracer-based kinetic modeling to determine the rate of myofibrillar protein breakdown. nih.gov This method typically involves the administration of a single oral dose of the deuterated tracer. nih.govresearchgate.net The underlying principle is one of isotope dilution. Once ingested, the labeled 3-Methyl-L-histidine-d3 enters the body's free amino acid pool and mixes with endogenous, unlabeled 3-methylhistidine that is continuously released from the breakdown of contractile proteins, primarily actin and myosin. nih.govresearchgate.net

The rate at which the enrichment of the deuterated tracer declines in bodily fluids (like plasma or urine) is directly related to the rate at which unlabeled 3-methylhistidine is released from tissue proteins. nih.gov By measuring the isotopic decay of the tracer over time, a decay constant (k) can be calculated. nih.govresearchgate.net This constant represents the fractional breakdown rate of the protein pool from which the 3-methylhistidine originates, providing a quantitative index of myofibrillar protein degradation. heartlandassays.com This approach is a significant advancement over older methods that measured total 3-methylhistidine excretion, as the tracer method can distinguish between dietary and endogenous sources and does not require strict, meat-free diets or cumbersome 24-hour urine collections. nih.govresearchgate.net

Quantitative Interpretation of Isotope Enrichment and Decay Curves

The quantitative interpretation of data from 3-Methyl-L-histidine-d3 tracer studies hinges on precise analytical techniques and the correct mathematical analysis of isotope decay curves. Following the administration of the tracer, serial samples of plasma or urine are collected. nih.gov The isotopic enrichment of 3-Methyl-L-histidine-d3 in these samples is determined using methods like gas chromatography-mass spectrometry (GC-MS), which can separate and quantify the labeled (d3) and unlabeled forms of the amino acid. nih.govheartlandassays.com

The enrichment is often expressed as Atom Percent Excess (APE) or as a ratio of the labeled tracer to the unlabeled tracee. nih.gov To determine the degradation rate, the natural logarithm of the isotopic enrichment is plotted against time. nih.gov The terminal portion of this isotope decay curve typically exhibits a linear slope, and the gradient of this line represents the rate constant (k) for protein breakdown. nih.govnih.gov Studies have shown that sampling for as little as 5-6 hours can yield decay constants similar to those from longer, 10-hour sampling periods, enhancing the method's practicality. nih.govresearchgate.net

| Time Post-Dose (Hours) | Plasma D3-3MH Enrichment (APE) | Natural Log of Enrichment (ln APE) |

|---|---|---|

| 24 | 4.86 | 1.581 |

| 26 | 4.45 | 1.493 |

| 28 | 4.08 | 1.406 |

| 30 | 3.65 | 1.295 |

Implications for Understanding Muscle Proteostasis in Varied Physiological and Experimental Conditions

The ability to accurately quantify myofibrillar protein breakdown using 3-Methyl-L-histidine-d3 has significant implications for understanding muscle proteostasis—the balance between protein synthesis and degradation. This balance is critical in various physiological and pathological states. For instance, this tracer method is used to investigate the accelerated loss of skeletal muscle mass associated with aging (sarcopenia) and diseases like cancer (cachexia). nih.govresearchgate.net

By providing a minimally invasive tool that relies on an oral tracer and a few blood or urine spots, the method is highly applicable to clinical research, including studies on frail elderly individuals or cancer patients, where traditional infusion methods would be too burdensome. nih.gov Research in older males has utilized this technique to concurrently measure muscle mass, synthesis, and breakdown, offering a comprehensive picture of muscle dynamics. nih.gov These applications allow scientists to assess the efficacy of interventions aimed at preserving muscle mass and function, and to identify biomarkers for conditions characterized by pathological muscle loss. nih.govresearchgate.net

Contributions to Amino Acid Pool Dynamics and Reutilization Concepts

A key feature of 3-methylhistidine that makes it an ideal tracer for protein degradation is that it is not reutilized for protein synthesis. nih.govhmdb.ca After being formed through the post-translational methylation of histidine residues in actin and myosin, it is released during proteolysis. researchgate.netmdpi.com Unlike most other amino acids, there is no aminoacyl-tRNA for 3-methylhistidine, meaning it cannot be reincorporated into new proteins. nih.govnih.gov

Methodological Challenges, Limitations, and Future Directions in 3 Methyl L Histidine D3 Research

Technical Challenges in Sample Collection and Preparation for Isotope Analysis

The accuracy of 3-Methyl-L-histidine-d3 analysis begins with robust sample collection and preparation, a multi-step process with several potential pitfalls. Whether the matrix is urine, plasma, or tissue, obtaining clean, representative samples is paramount for reliable quantification.

One of the longest-standing challenges is associated with urine collection. The traditional gold standard, the 24-hour urine collection, is intended to provide an integrated measure of 3-MH excretion. However, this method is notoriously prone to errors from incomplete or improperly timed collections, and patient compliance can be low, particularly in elderly or outpatient populations. nih.gov This has driven a shift towards using spot urine or plasma samples, which are more practical but require different normalization and interpretation strategies. nih.govnih.gov

Sample preparation for mass spectrometry, the dominant analytical technique, presents its own set of challenges. The primary goal is to isolate the analyte from a complex biological matrix and remove substances that can interfere with analysis. thermofisher.com For plasma or serum, this often involves protein precipitation. For more complex applications, such as proteomics, the process is more involved, requiring reduction of disulfide bonds, alkylation to prevent their reformation, and enzymatic digestion to break proteins into smaller peptides. uthsc.eduyoutube.com Each of these steps introduces potential variability and risk of sample loss.

A critical challenge in mass spectrometry is the phenomenon of ion suppression, where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to underestimation of its concentration. thermofisher.com Therefore, sample cleanup procedures, such as solid-phase extraction (SPE), are often necessary to remove interfering salts, detergents, and other matrix components before analysis. thermofisher.comyoutube.com The use of an isotopic internal standard like 3-Methyl-L-histidine-d3 is essential to correct for analyte loss during these extensive preparation steps and to account for matrix-induced ionization effects. nih.govheartlandassays.com

Table 1: Summary of Technical Challenges in Sample Collection and Preparation

| Challenge | Sample Type(s) | Implication for Analysis | Mitigation Strategy |

|---|---|---|---|

| Low Patient Compliance | 24-hour Urine | Inaccurate total excretion data, biased results. nih.gov | Use of spot urine or plasma samples; isotopic decay methods. nih.gov |

| Matrix Complexity | Plasma, Serum, Tissue | Presence of abundant proteins, lipids, and salts that interfere with analysis. thermofisher.comuthsc.edu | Protein precipitation; solid-phase extraction (SPE) cleanup. thermofisher.comyoutube.com |

| Ion Suppression/Enhancement | All Liquid Samples | Inaccurate quantification (under- or overestimation) in mass spectrometry. thermofisher.com | Effective chromatographic separation; use of stable isotope-labeled internal standards (e.g., 3-MH-d3). nih.gov |

| Analyte Loss | All Sample Types | Underestimation of analyte concentration. | Careful optimization of all preparation steps; use of an internal standard to correct for losses. heartlandassays.com |

| Protein Digestion Inefficiency | Tissue, Proteomics Samples | Incomplete release of 3-MH from actin and myosin, leading to underestimation. | Optimization of digestion protocols (enzyme choice, time, temperature). uthsc.edu |

Analytical Interferences and Strategies for Enhanced Specificity

A significant analytical hurdle in the quantification of 3-MH is the presence of its structural isomer, 1-methylhistidine (1-MH). nih.gov Both compounds have the same molecular weight and similar chemical properties, making them difficult to distinguish with low-resolution analytical techniques. Since 1-MH in humans is derived almost exclusively from dietary meat containing the dipeptide anserine, its presence can confound measurements of endogenous 3-MH if not properly resolved. nih.gov

To overcome this, modern analytical methods rely on high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to achieve chromatographic separation of the two isomers before detection. nih.gov The combination of UPLC with tandem mass spectrometry (MS/MS) provides the highest level of specificity. This technique, often performed on a triple quadrupole mass spectrometer, uses a process called selected reaction monitoring (SRM). An ion of a specific mass-to-charge ratio (m/z) corresponding to the parent molecule (e.g., 3-MH) is selected, fragmented, and a specific product ion is monitored. This parent→product ion transition is highly specific to the analyte's structure, allowing it to be distinguished from co-eluting isomers.

For example, a validated UPLC-MS/MS method monitors the following transitions:

3-MH: m/z 170.1 → m/z 124.1 nih.gov

1-MH: m/z 170.1 → m/z 126.1 nih.gov

The cornerstone of achieving enhanced specificity and accuracy is the use of a stable isotope-labeled internal standard, specifically 3-Methyl-L-histidine-d3. nih.govheartlandassays.com This molecule is chemically identical to the endogenous analyte but has a higher mass due to the replacement of three hydrogen atoms with deuterium (B1214612). It co-elutes with the natural analyte and experiences the same effects of sample preparation and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.gov

Addressing Dietary Influences on Endogenous 3-Methyl-L-histidine Background

The most significant limitation to the use of 3-MH as a biomarker of muscle protein breakdown is its presence in dietary sources, primarily meat and soy products. nih.govnih.govwikipedia.org Consuming these foods can elevate urinary and plasma 3-MH levels, making it difficult to distinguish between the 3-MH released from endogenous muscle catabolism and that absorbed from the diet.

The traditional method to control for this confounder has been to place subjects on a meat-free diet for at least three days prior to sample collection. nih.govnih.gov While effective, this restriction is often impractical, especially in large-scale clinical studies, hospital settings, or with elderly patients whose dietary habits may be difficult to alter. nih.gov

A groundbreaking strategy to circumvent this limitation involves an isotope tracer-based method using an oral dose of 3-Methyl-L-histidine-d3. nih.gov In this approach, a subject ingests a known quantity of the labeled compound. The subsequent rate of decay of the isotope enrichment (the ratio of 3-MH-d3 to endogenous 3-MH) in plasma or urine samples reflects the rate at which the body's pool of 3-MH is being diluted by newly released, unlabeled 3-MH from muscle protein breakdown. This isotopic decay rate provides a direct index of myofibrillar protein breakdown that is independent of dietary 3-MH intake. nih.govheartlandassays.com Studies have shown that this method can yield reliable results from as few as three plasma or urine samples collected over 5-6 hours, obviating the need for a 3-day dietary restriction or a 24-hour urine collection. nih.gov

Further research has refined our understanding of the dietary impact. One study comparing omnivores and vegetarians found that while omnivores had higher baseline plasma 3-MH, the levels declined significantly within 24 hours of consuming white meat. nih.gov This suggests that for plasma measurements, a 24-hour meat-free period may be sufficient, a much less burdensome requirement than the traditional 3-day abstention. nih.gov

Table 2: Research Findings on Dietary Influence on Plasma 3-MH

| Study Population | Key Finding | Implication | Reference |

|---|---|---|---|

| Healthy young omnivores (n=19) and vegetarians (n=16) | Omnivores had higher baseline plasma 3-MH and 1-MH. After a single dose of chicken breast, elevated 3-MH in omnivores declined significantly within 24 hours. | A 24-hour meat-free period may be sufficient for plasma 3-MH to return to baseline, simplifying sample collection protocols. | nih.gov |

| Healthy men | Isotopic decay constants of orally administered 3-MH-d3 were similar in plasma and urine, regardless of whether subjects consumed meat up to the time of dosing. | Isotope tracer methods effectively eliminate the confounding influence of dietary 3-MH, providing a robust measure of endogenous production. | nih.gov |

Development of Novel Analytical Platforms for Higher Throughput and Sensitivity

The evolution of analytical technology has been pivotal in advancing 3-MH research. Early methods often relied on ion-exchange chromatography followed by post-column derivatization, which were labor-intensive and lacked the specificity of modern techniques. nih.gov The development of platforms with higher throughput and greater sensitivity has been crucial for transitioning 3-MH from a specialized research tool to a viable biomarker for large-scale studies.

The most significant leap forward has been the adoption of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov UPLC systems use columns with smaller particles, allowing for much faster separation times (often under 5 minutes per sample) compared to traditional HPLC, which dramatically increases sample throughput. The tandem mass spectrometer provides unparalleled sensitivity and specificity, capable of reaching lower limits of quantification (e.g., 5 nmol/ml in urine) and ensuring confident identification of the analyte free from interferences. nih.gov This combination of speed and specificity makes UPLC-MS/MS the current platform of choice for high-throughput clinical and metabolic research.

Nuclear Magnetic Resonance (NMR)-based metabolomics represents another powerful, albeit less common, platform for biomarker discovery. NMR was successfully used to identify both 1-MH and 3-MH as potential biomarkers of drug-induced skeletal muscle toxicity in rats, demonstrating its utility in untargeted metabolic profiling to discover relevant markers. nih.gov While MS is generally more sensitive, NMR is highly quantitative and non-destructive, offering a complementary approach for metabolic analysis.

The future in this area points toward further miniaturization, automation, and increased sensitivity. The development of analytical methods that require smaller sample volumes is particularly important for studies involving pediatric subjects or animal models. Automated sample preparation systems can reduce human error and increase the speed of the entire workflow, from raw sample to final result.

Table 3: Comparison of Analytical Platforms for 3-Methyl-L-histidine Analysis

| Analytical Platform | Throughput | Specificity | Key Advantage(s) | Key Limitation(s) |

|---|---|---|---|---|

| Ion-Exchange HPLC with UV | Low | Moderate | Established methodology. | Time-consuming; potential interference from similar compounds. nih.gov |

| GC-MS | Moderate | High | High resolving power and specificity. | Often requires chemical derivatization of the analyte. nih.gov |

| UPLC-MS/MS | High | Very High | Rapid analysis time; excellent sensitivity and specificity; no derivatization needed. nih.gov | Higher initial instrument cost. |

| NMR-based Metabolomics | Moderate | High | Non-destructive; highly quantitative; good for untargeted discovery. | Lower sensitivity compared to MS. nih.gov |

Expansion of Research Applications to Diverse Biological Systems and Cellular Models

While historically focused on human muscle catabolism in states like sarcopenia and cachexia, research applications for 3-MH and its isotopic tracer are expanding into new and diverse biological contexts. nih.gov This expansion is driven by the discovery of the fundamental enzymatic machinery behind histidine methylation and a growing appreciation for its role beyond skeletal muscle.

Animal models, particularly in rodents, remain critical for mechanistic studies. For instance, rat models have been instrumental in identifying 3-MH as a biomarker for drug-induced muscle toxicity and for studying its response to cardiotoxicants. nih.gov Mouse models have been used to investigate the metabolic effects of dietary histidine and the role of gut microbiota in producing 3-MH. nih.govwisc.edu

The discovery of SETD3 as the specific enzyme that methylates histidine 73 on β-actin has opened the door to genetic and cellular research. elifesciences.org Using cellular models like human HAP1 cells and biological systems such as the fruit fly (Drosophila melanogaster), researchers can now use gene knockout techniques to study the direct consequences of absent actin methylation. These studies have already linked SETD3 function to the integrity of cellular F-actin and metabolic phenotypes. elifesciences.org Early work also utilized cultured mammalian muscle cells to directly observe 3-methylhistidine metabolism at a cellular level. nih.gov

Perhaps one of the most exciting new frontiers is the role of 3-MH in the context of the gut microbiome and its impact on systemic health. A recent landmark study using multi-omics approaches in mice found that gut microbiota can produce 3-MH from a high-chicken diet. nih.govmedchemexpress.com This microbially-derived 3-MH was shown to promote intestinal cholesterol absorption and accelerate atherosclerosis, linking dietary protein, the microbiome, and cardiovascular disease through this single metabolite. nih.gov This finding dramatically broadens the relevance of 3-MH research beyond muscle physiology into the fields of cardiovascular health and host-microbe interactions.

Integration with Systems Biology and Multi-Omics Research Approaches

The future of 3-MH research lies in its integration within a systems biology framework. Rather than viewing 3-MH as an isolated biomarker, it is increasingly being analyzed as one component within a complex network of metabolites, proteins, and genes. This is made possible by the power of multi-omics approaches, which combine data from metabolomics, proteomics, transcriptomics, and genomics to build a holistic understanding of a biological state. biorxiv.org

Metabolomic profiling, which simultaneously measures hundreds or thousands of small molecules, naturally includes 3-MH and places its fluctuations in the context of broader metabolic pathways. nih.gov When combined with other 'omics layers, the insights become even more powerful. For example, the study linking a high-chicken diet to atherosclerosis integrated several data types:

16S rDNA sequencing identified changes in the gut microbial community, specifically an enrichment of the Lachnospiraceae family. nih.gov

Metabolomics identified 3-MH as the key metabolite that increased in response to the diet and the altered microbiota. nih.gov

In vivo functional studies and molecular biology assays then confirmed that this microbiota-derived 3-MH directly promoted atherosclerosis by enhancing cholesterol absorption. nih.gov

This integrative approach allows researchers to move from correlation to causation, building mechanistic models of health and disease. Future studies will likely use multi-omics data to map perturbations onto known biological networks, such as protein complexomes, to identify which cellular machinery is affected. biorxiv.org For example, changes in 3-MH levels could be correlated with the expression of proteins in the ubiquitin-proteasome system (proteomics) or the genes that regulate them (transcriptomics). This systems-level view is crucial for understanding complex, multifactorial conditions like sarcopenia, cachexia, and metabolic diseases, and for identifying novel therapeutic targets within these interconnected pathways. biorxiv.org

Q & A

Q. How can researchers detect and quantify trace impurities in 3-Methyl-L-histidine-d3 (hydrochloride)?

- Methodological Answer : Employ reverse-phase HPLC coupled with UV-Vis or charged aerosol detection (CAD). Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and gradient elution (0.1% TFA in water/acetonitrile). For deuterated analogs, verify isotopic integrity via high-resolution MS/MS to distinguish impurities like non-deuterated 3-methylhistidine or residual solvents .

Q. Why is isotopic labeling with deuterium preferred for metabolic flux studies involving this compound?

- Methodological Answer : Deuterium labeling minimizes metabolic interference compared to bulkier isotopes (e.g., 13C or 15N). Its stable incorporation into the methyl group allows precise tracking of histidine metabolism in cell cultures using NMR or isotope-ratio mass spectrometry (IRMS). Ensure deuterium enrichment ≥95% to avoid signal dilution in kinetic studies .

Q. What safety protocols are essential when handling 3-Methyl-L-histidine-d3 (hydrochloride) in vitro?

- Methodological Answer : Follow GHS hazard guidelines (H315, H319, H335). Use glove boxes for weighing powdered forms to prevent aerosolization. Neutralize waste with 1 M NaOH before disposal. Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data when using deuterated 3-methylhistidine analogs?

- Methodological Answer : Contradictions often arise from isotopic scrambling or incomplete deuteration. Validate isotopic purity via LC-HRMS (high-resolution MS) and compare with non-deuterated controls. For flux analysis, integrate kinetic modeling (e.g., isotopomer spectral analysis) to account for compartmentalization effects in eukaryotic systems .

Q. What experimental design optimizes the use of 3-Methyl-L-histidine-d3 (hydrochloride) in protein turnover studies?

- Methodological Answer : Use pulse-chase labeling with SILAC (stable isotope labeling by amino acids in cell culture). Optimize deuterium concentration (≤2 mM) to avoid cytotoxicity. Quench cells at multiple timepoints and analyze proteolytic fragments via tryptic digest and LC-MS/MS. Normalize data to internal standards (e.g., heavy lysine) .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH conditions?

- Methodological Answer : The hydrochloride salt enhances solubility but may hydrolyze in alkaline buffers (pH >8). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. For long-term storage, lyophilize and store in pH 4–6 buffers at -80°C .